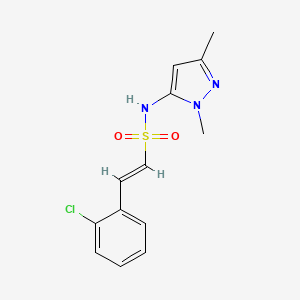
4-(4-Bromobenzyl)thiomorpholine
Descripción general
Descripción
4-(4-Bromobenzyl)thiomorpholine is an organic compound with the molecular formula C₁₁H₁₄BrNS. It is a derivative of thiomorpholine, where the thiomorpholine ring is substituted with a 4-bromobenzyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromobenzyl)thiomorpholine typically involves the reaction of thiomorpholine with 4-bromobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reaction, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Bromobenzyl)thiomorpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the benzyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in dichloromethane or toluene.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Substituted benzylthiomorpholines.
Oxidation: Sulfoxides or sulfones.
Reduction: De-brominated or modified thiomorpholine derivatives.
Aplicaciones Científicas De Investigación
4-(4-Bromobenzyl)thiomorpholine has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromobenzyl)thiomorpholine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromobenzyl group can enhance the compound’s binding affinity to its target, while the thiomorpholine ring can modulate its pharmacokinetic properties .
Comparación Con Compuestos Similares
4-(4-Chlorobenzyl)thiomorpholine: Similar structure but with a chlorine atom instead of bromine.
4-(4-Methylbenzyl)thiomorpholine: Similar structure but with a methyl group instead of bromine.
4-(4-Fluorobenzyl)thiomorpholine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: 4-(4-Bromobenzyl)thiomorpholine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets. Additionally, the bromine atom can be selectively replaced by other functional groups, providing a versatile platform for the synthesis of diverse derivatives .
Propiedades
IUPAC Name |
4-[(4-bromophenyl)methyl]thiomorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNS/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJPSPKQDYBMGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]pyridine-4-carboxamide](/img/structure/B2470510.png)

![1-[3-(benzyloxy)benzoyl]-4-(2-methylpropanesulfonyl)piperidine](/img/structure/B2470513.png)
![4-[2-(2,4-Dichlorophenoxy)acetyl]-3-methylpiperazin-2-one](/img/structure/B2470517.png)
![(E)-2-cyano-N-(2-fluorophenyl)-3-[4-(3-methylbutoxy)phenyl]prop-2-enamide](/img/structure/B2470518.png)

![5-ethyl-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2470520.png)
![2-Hydroxy-N-methoxy-N-methyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B2470521.png)


![(E)-6-((2-(3-(1H-benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentanecarbonyl)hydrazono)methyl)-2,3-dimethoxybenzoic acid](/img/structure/B2470524.png)

![4-[4-(2-Chloro-4,6-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B2470532.png)
